Product packaging for Boc-Cys(Fm)-OH(Cat. No.:CAS No. 84888-35-7)

Boc-Cys(Fm)-OH

Cat. No.: B558343
CAS No.: 84888-35-7
M. Wt: 399,51 g/mole
InChI Key: AIZZGGDXFGAYMR-IBGZPJMESA-N
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Description

Historical Context of Cysteine Protection in Peptide Synthesis

The unique reactivity of the thiol group in cysteine's side chain necessitates its protection during peptide synthesis to prevent unwanted side reactions, most notably the formation of disulfide bonds. peptide.combachem.com The journey to find the ideal protecting group has been a central theme in the advancement of peptide chemistry.

The initial SPPS strategies, pioneered by Merrifield, were predominantly based on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme. peptide.comresearchgate.net In this approach, the temporary N-α-amino group protection was provided by the acid-labile Boc group, while more permanent side-chain protection was afforded by benzyl-based groups, which required strong acids like hydrofluoric acid (HF) for removal. peptide.comnih.gov

Over the decades, the repertoire of protecting groups for the cysteine thiol has expanded significantly to offer a range of stabilities and deprotection conditions. acs.orgresearchgate.netrsc.org This evolution was driven by the need for milder deprotection methods and the ability to selectively deprotect certain groups while others remained intact, a concept known as orthogonality. nih.govresearchgate.net The introduction of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group by Carpino and Han in 1970 marked a significant milestone, leading to the development of the widely used Fmoc/tBu (tert-butyl) orthogonal strategy. peptide.comresearchgate.netnih.gov

Key Milestones in Cysteine Protecting Group Evolution:

EraKey DevelopmentsSignificance
1960s Introduction of the Boc/Bzl strategy. peptide.compeptide.comEstablished the foundation of SPPS with acid-labile protecting groups.
1970s Development of the Fmoc group. peptide.comnih.govIntroduced a base-labile protecting group, enabling orthogonal strategies.
1980s-Present Expansion of diverse thiol protecting groups (e.g., Acm, Trt, Mmt, Fm). peptide.combachem.comProvided a toolbox for complex peptide synthesis, including regioselective disulfide bond formation.

Cysteine, though one of the less abundant amino acids, plays a disproportionately critical role in the structure and function of peptides and proteins due to the unique reactivity of its sulfhydryl group. bbk.ac.ukfrontiersin.orgstackexchange.com

The most prominent role of cysteine is the formation of disulfide bonds (or disulfide bridges) through the oxidation of two thiol groups. creative-proteomics.commonash.edu These covalent cross-links are crucial for stabilizing the tertiary and quaternary structures of many proteins, particularly those secreted into the oxidizing extracellular environment. metwarebio.comnih.govquora.com This structural reinforcement helps maintain the protein's specific three-dimensional conformation, which is essential for its biological activity. creative-proteomics.commetwarebio.com

Beyond their structural role, cysteine residues are frequently found in the active sites of enzymes, where the nucleophilic nature of the thiolate anion is exploited for catalysis. bbk.ac.uknih.govletstalkacademy.com In thiol proteases like papain and caspases, a cysteine residue is directly involved in the catalytic mechanism. bbk.ac.ukletstalkacademy.com Cysteine residues also play a vital part in metal ion coordination in various metalloproteins, contributing to both structure and function. nih.goveurpepsoc.com Furthermore, the redox-active nature of the thiol group allows it to participate in cellular signaling pathways and antioxidant defense mechanisms. nih.govlsuhsc.edu

Functional Roles of Cysteine Residues:

FunctionDescriptionExamples
Structural Stability Formation of disulfide bonds that stabilize protein folding and conformation. creative-proteomics.commetwarebio.comAntibodies, insulin, keratin. monash.edu
Catalysis Acts as a nucleophile in the active sites of enzymes. bbk.ac.ukletstalkacademy.comPapain, caspases, protein disulfide isomerases. nih.govletstalkacademy.com
Metal Ion Binding Coordinates with metal ions to form metalloproteins. nih.goveurpepsoc.comZinc fingers, iron-sulfur clusters.
Redox Regulation Participates in redox reactions and signaling. nih.govlsuhsc.eduThioredoxin, glutathione. bbk.ac.uk

Overview of Boc-Cys(Fm)-OH as a Protected Cysteine Derivative

This compound is a cysteine derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain thiol group is protected by a 9-fluorenylmethyl (Fm) group. This specific combination of protecting groups makes it a valuable tool in certain peptide synthesis strategies.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids. total-synthesis.comcreative-peptides.com Its popularity stems from its stability under a variety of conditions, including basic and nucleophilic environments, and its facile removal with moderate acids, such as trifluoroacetic acid (TFA). peptide.comtotal-synthesis.comlibretexts.org

The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. peptide.com This acid-lability is a cornerstone of the Boc/Bzl strategy in SPPS. peptide.comresearchgate.net The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). total-synthesis.comlibretexts.org

The 9-fluorenylmethyl (Fm) group is a base-labile protecting group for the cysteine thiol. peptide.comresearchgate.net It is introduced to protect the sulfhydryl group from oxidation and other unwanted reactions during peptide synthesis. The Fm group is stable to the acidic conditions used to remove the Boc group, but it can be cleaved with bases such as piperidine (B6355638) or ammonia (B1221849) in methanol (B129727). researchgate.netresearchgate.net This differential stability is the basis for its use in orthogonal protection schemes.

It is important to note that the use of the Fm group for thiol protection can sometimes be associated with a side reaction where the fluorenyl moiety can transfer from the N-terminus to the cysteine thiol during Fmoc deprotection under certain conditions. nih.gov However, when used as a dedicated thiol protecting group in a Boc-based strategy, this is not a concern.

Orthogonality in peptide synthesis refers to the use of a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one type of group without affecting the others. nih.govresearchgate.netpnas.org This concept is crucial for the synthesis of complex peptides, such as those with multiple disulfide bonds or those requiring side-chain modifications. iris-biotech.debiosynth.com

In the context of this compound, the Boc and Fm groups form an orthogonal pair. The Boc group is removed with acid (e.g., TFA), while the Fm group is removed with a base (e.g., piperidine). creative-peptides.comresearchgate.net This orthogonality allows for the selective deprotection of the cysteine thiol on the solid support after the peptide chain has been assembled using the Boc strategy. This enables subsequent on-resin modifications, such as the formation of a specific disulfide bond, before the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups.

Orthogonality of Boc and Fm Groups:

Protecting GroupAttached toCleavage Condition
Boc α-Amino groupAcid (e.g., TFA) peptide.comcreative-peptides.com
Fm Cysteine thiol groupBase (e.g., piperidine) researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO4S B558343 Boc-Cys(Fm)-OH CAS No. 84888-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-22(2,3)27-21(26)23-19(20(24)25)13-28-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZZGGDXFGAYMR-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427012
Record name Boc-Cys(Fm)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84888-35-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(9H-fluoren-9-ylmethyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84888-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Cys(Fm)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Boc Cys Fm Oh Incorporation

Synthesis of Boc-Cys(Fm)-OH

Optimization of Synthetic Yield and PurityThe incorporation of cysteine residues into peptides via SPPS can present challenges, particularly when the thiol group is unprotected, leading to problematic outcomes.mdpi.comUsing the commercial Boc-Cys(Fm) derivative in SPPS, initial yields of approximately 58% have been reported following standard cleavage procedures.mdpi.comResearch has demonstrated that these yields can be significantly improved, reaching up to 75%, by conducting the cleavage step in the presence of a thiol scavenger such as DODT.mdpi.comThe inclusion of DODT is particularly effective in mitigating the formation of disulfide dimers, a common side reaction that can reduce the overall yield of the desired peptide.mdpi.comEnsuring high purity of amino acid building blocks like this compound is paramount for successful SPPS, as impurities can lead to deletion sequences or truncated peptides.biosynth.com

Table 1: Yield Optimization for this compound in SPPS Cleavage

Cleavage Condition Yield (%) Notes
Standard Cleavage 58 Prone to disulfide dimer formation

Integration into Solid-Phase Peptide Synthesis (SPPS)

Attachment to Resins and Linker ConsiderationsIn the context of Boc SPPS, amino acid derivatives are covalently attached to solid supports (resins) via linker molecules.mdpi.comThese linkers are designed to be stable throughout the peptide synthesis cycle and to allow for efficient cleavage of the completed peptide from the resin under specific conditions.researchgate.netFor Boc chemistry, commonly used linkers include those that are HF-labile, such as 4-methylbenzhydrylamide (MBHA), or TFA-labile linkers like tris(alkoxy)benzylamide (PAL).researchgate.netWhen incorporating this compound, careful consideration of cleavage conditions is crucial for optimizing peptide yield and purity.mdpi.comFor instance, standard cleavage procedures may result in a moderate yield of 58% for peptides containing Boc-Cys(Fm), partly due to the formation of disulfide dimers.mdpi.comHowever, employing thiol scavengers, such as DODT, during the cleavage step has been shown to significantly improve yields to approximately 75% by effectively minimizing this dimerization.mdpi.comThe selection of appropriate scavengers is therefore an important aspect of linker and cleavage strategy when utilizing this compound to prevent unwanted side reactions and enhance the recovery of the target peptide.mdpi.com

It appears that "this compound" is a recognized compound used in peptide synthesis, specifically with the 9-fluorenylmethyl (Fm) group protecting the cysteine thiol. The search results indicate its use in both Boc and Fmoc strategies, although with specific considerations. The prompt requests content focused on solution-phase peptide synthesis.

Result nih.gov is particularly relevant as it explicitly mentions "incorporation of N(alpha)-t-butyloxycarbonyl-S-fluorenylmethylcysteine [this compound], generating a stable H-Cys(Fm)-peptide upon cleavage." This directly relates to its use and cleavage in a synthesis context.

Result mdpi.com mentions "Boc-L-Cys(Fm)-OH" being from Bachem and its use in solid-phase peptide synthesis (SPPS) with Boc protection. It notes that the Fm group is removed by piperidine (B6355638)/DMF and cleavage yields a product, with improved yields when a thiol scavenger like DODT is present to reduce disulfide dimer formation. This suggests considerations for deprotection and potential side reactions.

Result researchgate.net discusses the 9-fluorenylmethyl (Fm) group as a base-labile Cys protecting group, stable to TFA and other acidic conditions, but incompatible with Fmoc SPPS. It notes that Fm cleavage can lead to disulfide oxidation. It also mentions that this compound was used in Boc solution phase synthesis.

Result peptide.com lists "9-fluorenylmethyl (Fm)" as a protecting group used in Boc chemistry for cysteine.

Result bachem.com lists "this compound" as a product from Bachem.

While the primary literature seems to focus more on Fmoc SPPS for many cysteine derivatives, the existence of "this compound" and its mention in Boc solution phase synthesis (results researchgate.net, nih.gov, mdpi.com) allows for the generation of the requested content. The key will be to synthesize information about its incorporation, deprotection, and any reported findings relevant to solution-phase synthesis.

Outline: 2.3. Solution-Phase Peptide Synthesis Applications

Content Generation Strategy:

Introduction to this compound in Solution Phase: Discuss the role of this compound as a building block in solution-phase peptide synthesis, highlighting the Boc group for N-terminal protection and the Fm group for thiol protection.

Incorporation and Coupling: Describe how this compound is activated and coupled to peptide chains in solution. Mention typical coupling reagents and conditions if found.

Deprotection Strategies: Detail the removal of the Boc group (acidic conditions) and the Fm group (base-labile, e.g., piperidine). Discuss orthogonality and potential issues like disulfide formation.

Research Findings and Applications: Summarize any specific research findings, advantages, or challenges reported for its use in solution-phase synthesis.

Data Table: Create a table summarizing key aspects like protecting groups, deprotection conditions, and potential issues based on the gathered information.

Compound Table:

this compound

Let's proceed with generating the content.## 2.3. Solution-Phase Peptide Synthesis Applications

The incorporation of cysteine residues into peptides via solution-phase synthesis requires careful management of the reactive thiol side chain. This compound, featuring the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection and the base-labile 9-fluorenylmethyl (Fm) group for thiol protection, offers a specific strategy for introducing cysteine into growing peptide chains in solution nih.govmdpi.compeptide.com. This protected amino acid derivative is commercially available and has been utilized in various peptide synthesis endeavors.

Incorporation and Coupling

In solution-phase peptide synthesis, this compound is employed as a building block, similar to other Boc-protected amino acids. The carboxylic acid group of this compound is activated using standard peptide coupling reagents, such as carbodiimides (e.g., DCC, DIC) often in conjunction with additives like HOBt or HOAt, or using phosphonium (B103445) or uronium-based coupling agents (e.g., HBTU, HATU) mdpi.com. These activated species then react with the free amine terminus of a peptide fragment or amino acid in solution, forming an amide bond. The Boc group ensures that the N-terminus remains protected during the coupling process, preventing self-condensation or undesired reactions. The Fm group on the thiol side chain is designed to be stable under the acidic conditions typically used for Boc group removal, allowing for selective deprotection later in the synthesis researchgate.net.

Deprotection Strategies and Considerations

The synthesis strategy involving this compound typically involves sequential deprotection steps. The Boc group is readily removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (B1312306) (TIS) or water, which helps to mitigate side reactions and protect sensitive residues nih.govmdpi.comgoogle.com. This deprotection step liberates the N-terminal amine for the next coupling cycle.

Research Findings and Applications

Research indicates that this compound has been successfully incorporated into peptide sequences in solution-phase synthesis. For instance, its use has been noted in the synthesis of peptides where the Fm group provides stable thiol protection during Boc-based elongation nih.govresearchgate.net. One study specifically highlights the generation of a stable H-Cys(Fm)-peptide upon cleavage when using this compound, which is advantageous for subsequent manipulations nih.gov. While much of the detailed literature on cysteine protection strategies often emphasizes Fmoc solid-phase peptide synthesis (SPPS), the availability and documented use of this compound confirm its utility in Boc-based solution-phase approaches. The choice of Fm protection for cysteine in solution phase synthesis can be particularly relevant when aiming for specific disulfide bond formations or when orthogonality with other protecting groups is paramount.

FeatureThis compound
N-terminal Protection Boc (tert-butyloxycarbonyl)
Thiol Protection Fm (9-fluorenylmethyl)
Boc Deprotection Conditions Acidic (e.g., TFA with scavengers like TIS) nih.govmdpi.comgoogle.com
Fm Deprotection Conditions Basic (e.g., piperidine in DMF, NH₃ in MeOH) researchgate.net
Stability Stable to TFA; compatible with Boc chemistry researchgate.net
Potential Issues Thiol oxidation to disulfide upon Fm group removal researchgate.netub.edu; disulfide dimer formation during cleavage mdpi.com
Mitigation Strategies Use of thiol scavengers (e.g., DODT) during cleavage mdpi.com
Application Context Boc-based solution-phase peptide synthesis nih.govmdpi.comresearchgate.net

Compound List:

this compound

Deprotection Mechanisms and Selective Cleavage of Boc Cys Fm Oh

Challenges and Side Reactions during Deprotection

Influence on Cysteine Racemization

Cysteine is susceptible to racemization, particularly at the alpha-carbon, during peptide synthesis, especially when it is the C-terminal residue or when base-mediated coupling methods are employed rsc.orgnih.gov. The choice of protecting group and deprotection strategy can influence the extent of racemization.

While specific studies detailing the racemization impact solely from Boc-Cys(Fm)-OH deprotection are limited in the provided search results, general principles apply. The Boc group is typically removed under acidic conditions, such as using trifluoroacetic acid (TFA) bzchemicals.com. Acidic deprotection conditions are generally considered less prone to inducing racemization compared to strong basic conditions often used for Fmoc group removal. The Fm group, being base-labile, is typically removed by bases like piperidine (B6355638) or ammonia (B1221849) in methanol (B129727) thieme-connect.deresearchgate.net. If the Fm group is removed under harsh basic conditions, there is a potential for racemization, particularly if the alpha-amino group is also deprotected and exposed.

Research indicates that certain thiol protecting groups can influence racemization. For instance, in Fmoc chemistry, the tetrahydropyranyl (Thp) group has been shown to minimize cysteine racemization compared to other groups like trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu) iris-biotech.de. While this refers to Fmoc chemistry, it highlights the impact of the thiol protecting group's nature on racemization. The Fm group, being base-labile, requires careful selection of conditions to avoid side reactions that could indirectly lead to racemization.

Prevention of Alkylation and Oxidation

The thiol side chain of cysteine is highly reactive and can undergo undesirable side reactions such as alkylation and oxidation, leading to the formation of disulfide bonds or other oxidized species like cysteic acid rsc.orgpeptide.com. Protecting the thiol group with a suitable moiety, such as the Fm group in this compound, is essential to prevent these issues during peptide synthesis.

The Fm group is stable to acidic conditions used for Boc deprotection and catalytic hydrogenation peptide.com. This stability ensures that the thiol remains protected during the removal of the Boc group. When the Fm group is eventually removed, typically using mild bases like piperidine or ammonia, it liberates the free thiol. This free thiol can then participate in controlled disulfide bond formation or other desired reactions thieme-connect.deresearchgate.net.

During the Boc deprotection step using TFA, tert-butyl cations are generated. These cations can react with nucleophilic residues like tryptophan, cysteine, and methionine, leading to undesired alkylation products peptide.com. To mitigate this, scavengers such as dithioethane (DTE), thioanisole, or phenol (B47542) are often included in the TFA cleavage cocktail rsc.orgpeptide.com. These scavengers react with the reactive cations, preventing them from alkylating the amino acid residues.

The Fm group's stability to acids is advantageous as it prevents premature deprotection and subsequent oxidation or alkylation of the thiol. The selective removal of the Fm group under basic conditions allows for controlled generation of the free thiol, which can then be used for targeted disulfide bond formation. For example, the Fm group's base lability allows for its removal by piperidine in DMF thieme-connect.de.

Table 1: Comparison of Protecting Group Labilities and Potential Side Reactions

Protecting GroupAmine ProtectionThiol ProtectionBoc Deprotection ConditionsFm Deprotection ConditionsPotential Side Reactions during Deprotection
This compoundBoc (acid-labile)Fm (base-labile)TFA, DCM bzchemicals.comPiperidine, NH₃ in MeOH thieme-connect.deresearchgate.netAlkylation by Boc deprotection byproducts (tert-butyl cations); Oxidation of free thiol after Fm removal.

Note: While specific data on this compound's direct impact on racemization is not detailed in the provided snippets, general principles of Boc deprotection (acidic) and Fm deprotection (basic) are discussed.

Applications of Boc Cys Fm Oh in Advanced Peptide and Protein Constructs

Disulfide Bond Formation Strategies

The controlled formation of disulfide bonds is essential for the structure and function of many peptides and proteins. Boc-Cys(Fm)-OH, with its selectively removable Fm group, plays a significant role in achieving this control.

Regioselective disulfide bridge formation involves the precise connection of specific cysteine residues within a peptide chain to form a desired disulfide bond, especially in peptides containing multiple cysteine residues. The Fm group on this compound is known to be base-labile, being removable by reagents such as ammonia (B1221849) in methanol (B129727) or organic bases like piperidine (B6355638) researchgate.netbu.edu.eg. This base-lability allows for selective deprotection of the thiol group at a specific stage of synthesis, enabling targeted oxidation to form a disulfide bond. For instance, the Fm group can be removed on-resin during solid-phase peptide synthesis (SPPS), facilitating disulfide bridge formation on the solid support glpbio.com. This orthogonality to other protecting groups, such as acid-labile groups, is key to achieving regioselectivity researchgate.net.

In peptides with more than two cysteine residues, sequential disulfide formation is necessary to create specific cross-links without forming undesired random disulfide bonds. This compound can be employed alongside other cysteine derivatives with orthogonally protected thiols (e.g., acetamidomethyl (Acm) or trityl (Trt) groups) ub.edu. By selectively deprotecting the Fm group under basic conditions while keeping other thiol protecting groups intact, a specific disulfide bond can be formed. Subsequent deprotection of the remaining cysteine residues under different conditions (e.g., acidic conditions for Trt) allows for the formation of additional disulfide bonds in a controlled sequence ub.edu.

Thiol-disulfide interchange is a dynamic process where a free thiol can react with an existing disulfide bond, leading to the exchange of thiol and disulfide components. The Fm group's removal, typically via nucleophilic attack by a base, liberates the free thiol. This newly formed thiol can then participate in oxidation to form a disulfide bond or, under certain conditions, engage in thiol-disulfide exchange reactions. Understanding these mechanisms is crucial when designing synthetic strategies involving this compound to ensure the desired disulfide bond formation and avoid unintended scrambling or exchange alfa-chemistry.com. The Fm group's stability towards hydrogenation and certain reagents used in SPPS, while being labile to bases, positions it as a versatile tool in managing these reactions bu.edu.eg.

Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful method for synthesizing large proteins by joining smaller peptide fragments. Cysteine residues play a critical role in this process, often at the ligation junction.

For NCL to occur, the C-terminal peptide fragment must possess a C-terminal thioester, and the N-terminal peptide fragment must have an N-terminal cysteine residue. This compound can be used in the synthesis of these N-terminal cysteine-containing peptide fragments. After peptide chain assembly using solid-phase peptide synthesis (SPPS) with this compound incorporated, the Fm protecting group can be selectively removed under basic conditions, exposing the free thiol of the N-terminal cysteine. This deprotected cysteine is then ready to react with the C-terminal thioester of another peptide fragment, initiating the ligation process researchgate.netgoogle.comgoogle.com.

The ability to selectively deprotect and react cysteine residues makes this compound instrumental in complex protein semisynthesis. By fragmenting a large protein into smaller, manageable peptides, this compound can be used to introduce cysteine residues at specific ligation sites. The orthogonal deprotection of the Fm group allows for controlled ligation events, enabling the assembly of large, complex proteins that might be difficult or impossible to synthesize using traditional methods researchgate.netgoogle.com. For example, in the synthesis of lanthionine-bridged peptides, which replace natural disulfide bridges, protected cysteine derivatives like this compound have been utilized in SPPS strategies.

Compound List

this compound

Analytical and Characterization Methodologies in Research on Boc Cys Fm Oh and Its Peptide Products

Chromatographic Techniques for Analysis and Purification

Chromatography is fundamental to the workflow involving Boc-Cys(Fm)-OH, from assessing the purity of the initial building block to purifying the final peptide products.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is an indispensable tool for both the analysis and purification of peptides synthesized using this compound. uci.edu This technique separates molecules based on their hydrophobicity.

Analytical Applications: Analytical HPLC is used to monitor the progress of solid-phase peptide synthesis (SPPS) after cleavage of a small amount of peptide from the resin. uci.edu It allows researchers to check the success of coupling steps and detect the presence of impurities or side products. For instance, after cleaving a model peptide from the resin with trifluoroacetic acid (TFA), analytical HPLC can confirm the presence of the desired product and assess its crude purity before proceeding with large-scale purification. uci.edursc.org

Purification Applications: Semi-preparative or preparative RP-HPLC is the standard method for purifying crude peptides to a high degree of homogeneity. rsc.org The crude peptide, once cleaved and precipitated, is dissolved in an appropriate solvent mixture and injected into the HPLC system. rsc.org Fractions are collected as they elute from the column, and those containing the pure product are identified by analytical HPLC and/or mass spectrometry before being combined and lyophilized. rsc.orgrsc.org

Commonly used conditions involve a C4 or C18 stationary phase column and a mobile phase gradient of water and acetonitrile, often with an ion-pairing agent like 0.1% TFA or 0.1% formic acid to improve peak shape and resolution. rsc.orgrsc.org

Table 1: Representative HPLC Conditions for Peptide Analysis and Purification
ParameterTypical Conditions for AnalysisTypical Conditions for Purification
Column Analytical C18 or C4Semi-preparative or Preparative C18 or C4 rsc.orgrsc.org
Mobile Phase A 0.1% TFA or 0.1% Formic Acid in Water rsc.org0.1% TFA in Water rsc.org
Mobile Phase B 0.1% TFA or 0.1% Formic Acid in Acetonitrile rsc.org0.1% TFA in Acetonitrile rsc.org
Gradient A steep gradient over a short time (e.g., 5-50% B over 5 min) rsc.orgA shallow gradient over a longer time (e.g., 5-60% B over 45 min) rsc.org
Detection UV Absorbance (typically 214 nm and 280 nm)UV Absorbance (typically 220 nm)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound derivatives and their resulting peptides with high accuracy. The two most common soft ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). creative-proteomics.com

Electrospray Ionization (ESI-MS): ESI is a soft ionization method that generates gas-phase ions from a liquid solution. creative-proteomics.com It is particularly well-suited for coupling with HPLC (LC-MS), allowing for the mass of eluting peaks to be determined directly. nih.gov ESI often produces multiply charged ions, which is advantageous as it brings large molecules like peptides into the detectable mass-to-charge (m/z) range of many mass analyzers. creative-proteomics.comresearchgate.net The resulting multiply-charged envelope can be deconvoluted to determine the average molecular mass of the peptide. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix compound. A laser is used to irradiate the sample, causing desorption and ionization. creative-proteomics.comyoutube.com MALDI typically produces singly charged ions (+1 charge), making the resulting spectrum relatively simple to interpret, with the m/z value directly corresponding to the molecular weight of the analyte. researchgate.net It is highly sensitive and is a good choice for confirming the molecular weight of a purified peptide. researchgate.net

Table 2: Comparison of ESI and MALDI Mass Spectrometry for Peptide Analysis
FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization State Typically produces multiply charged ions creative-proteomics.comTypically produces singly charged ions researchgate.net
Coupling Easily coupled with liquid chromatography (LC-MS) nih.govTypically used for direct analysis of discrete samples
Sample State Analyzed from solution youtube.comAnalyzed from a solid crystalline matrix
Advantages High resolution, suitable for complex mixtures via LC-MS creative-proteomics.comHigh sensitivity, tolerance to some buffers, simple spectra creative-proteomics.comresearchgate.net
Disadvantages Less effective for samples with high salt concentrations creative-proteomics.comMatrix can cause interference peaks at low m/z creative-proteomics.com

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the chemical structure and spatial arrangement of atoms within this compound and its peptide products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation of organic molecules, including protected amino acids like this compound and the peptides derived from them. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed.

For the initial building block, ¹H NMR provides information on the number and types of protons and their connectivity, confirming the presence of the Boc, Cysteine, and Fluorenylmethyl (Fm) groups. chemicalbook.com For peptides, NMR is far more powerful. While it can confirm the presence of expected amino acid residues, its primary strength lies in determining the three-dimensional structure of peptides in solution. rsc.org By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can define the secondary and tertiary structure of the final peptide product.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used for the detection and quantification of peptides. The peptide bond itself absorbs light in the far-UV region (~190-230 nm). Aromatic side chains, such as those in Tryptophan and Tyrosine, absorb around 280 nm. The fluorenyl group of the Fm protecting group on this compound has a strong UV absorbance, which is utilized in a quantitative manner during peptide synthesis. For example, the amount of the fluorenylpiperidine adduct released during Fmoc deprotection can be measured by UV titration (at ~301 nm) to determine coupling efficiency. rsc.org

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) is a form of light absorption spectroscopy that measures the difference in absorbance of left- and right-circularly polarized light. nih.gov It is an invaluable tool for analyzing the secondary structure of peptides. nih.gov The characteristic CD spectra of α-helices, β-sheets, β-turns, and random coil structures allow researchers to determine the conformational properties of a synthesized peptide in solution. This technique is particularly sensitive to changes in peptide conformation, making it useful for studying how factors like solvent environment, pH, temperature, or binding to other molecules affect the peptide's structure. nih.govacs.org For example, changes in the CD spectra of cysteine-rich peptides upon the addition of metal ions can indicate metal binding and a subsequent conformational rearrangement. acs.org

Computational and Theoretical Studies

Molecular Modeling and Simulations related to Cysteine Protection

Molecular modeling and simulation techniques, including molecular dynamics (MD) and molecular mechanics, provide invaluable insights into the conformational landscape, stability, and dynamic behavior of protected amino acids and peptides. These methods can elucidate how protecting groups influence the local structure of cysteine residues and their interactions within a growing peptide chain.

Studies involving cysteine derivatives often employ molecular modeling to understand their intrinsic properties and behavior in various environments. For instance, research on cysteinyl-cysteine rings has utilized NMR spectroscopy and molecular mechanics to characterize multiple conformations and their interconversion barriers acs.org. While this specific study did not focus on Boc-Cys(Fm)-OH, it highlights the application of molecular mechanics in understanding the conformational dynamics of cysteine-containing structures, which is foundational for analyzing protected forms.

Molecular dynamics simulations are also instrumental in visualizing the dynamic properties of biomolecules, including peptides and proteins containing cysteine residues nih.gov. These simulations track the movement of atoms over time, revealing flexibility, folding pathways, and interactions that might not be apparent from static structural data. For example, MD simulations have been used to study the conformational plasticity of protein helices in model membranes, demonstrating the power of these techniques to probe molecular behavior nih.gov. In the context of cysteine protection, MD simulations could potentially reveal how the Boc and Fmoc groups affect the local flexibility and preferred conformations around the cysteine residue during peptide synthesis or in the final peptide structure. Furthermore, computational studies involving density functional theory (DFT) and molecular dynamics have been applied to analyze dipeptides containing cysteine, examining their behavior and interactions, such as binding to metal surfaces acs.org. These approaches provide a framework for investigating the interactions and stability of protected cysteine derivatives.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and stability of chemical compounds. These calculations can predict reaction pathways, activation energies, bond strengths, and charge distributions, offering a deeper understanding of chemical processes.

For protected amino acids like this compound, quantum chemical calculations can shed light on the stability of the protecting groups themselves and their susceptibility to cleavage or side reactions. DFT calculations have been employed to study the reaction rates and stereoselectivity in the functionalization of cysteine residues, such as in glycosylation reactions, where the reactivity of thiols compared to alcohols was investigated rsc.org. These studies often involve analyzing transition states and reaction barriers to understand kinetic preferences.

Research into the intrinsic properties of cysteine itself has also utilized DFT to explore the stability of different polymorphs, analyzing dihedral angles and hydrogen bonding patterns that influence crystal packing and solid-state behavior nih.gov. While this focuses on the unprotected amino acid, it establishes the utility of DFT in characterizing the fundamental structural and energetic properties relevant to cysteine chemistry.

The stability of the S-Fmoc bond in this compound under conditions typically used for Boc deprotection (acidic) or Fmoc deprotection (basic) is a critical consideration. While direct quantum chemical calculations specifically detailing the reactivity and stability of the S-Fmoc bond in this compound were not explicitly found in the reviewed literature, general knowledge of Fmoc group lability under basic conditions is well-established. The stability of the S-Fmoc linkage to acidic conditions required for Boc removal would be a key area for theoretical investigation to assess its compatibility within a synthetic strategy.

Predictive Models for Protecting Group Behavior in Peptide Synthesis

The development of effective peptide synthesis strategies relies heavily on the predictable behavior of protecting groups. While specific predictive models tailored to this compound were not detailed in the search results, the principles of quantitative structure-activity relationships (QSAR) and related predictive modeling techniques are fundamental in this field. Such models aim to correlate molecular structure with properties like reactivity, lability, solubility, and potential for side reactions.

The design and selection of protecting groups for amino acids, including cysteine, often involve empirical testing, but computational approaches are increasingly used to accelerate this process. By analyzing a series of related compounds or protecting groups, researchers can build models that predict the performance of new or modified protecting groups. For instance, studies exploring enzyme inhibitors based on Fmoc-amino acids have laid the groundwork for further experimental and computational investigations to dissect inhibitor binding interactions, which could inform predictive models for protecting group behavior nih.gov.

The success of any protecting group strategy in peptide synthesis hinges on its orthogonality, stability under coupling conditions, and selective removal without damaging the growing peptide chain. Predictive models could potentially forecast how variations in the protecting group structure, or the peptide sequence environment, might influence these critical parameters for compounds like this compound. However, the specific development and application of such predictive models for the unique S-Fmoc protection on cysteine, in conjunction with Nα-Boc protection, are not extensively documented in the provided search results.

Data Tables

While direct computational data for this compound is limited in the provided search results, calculated physicochemical properties for a related protected cysteine derivative, Fmoc-Cys(Trt)-OH, illustrate the type of data generated by computational methods.

Table 1: Calculated Physicochemical Properties for Fmoc-Cys(Trt)-OH

PropertyValueUnitSource
TPSA75.63Ų chemscene.com
LogP7.7036- chemscene.com
H-Acceptors4- chemscene.com
H-Donors2- chemscene.com
Rotatable Bonds10- chemscene.com

Note: TPSA (Topological Polar Surface Area), LogP (Octanol-Water Partition Coefficient), H-Acceptors (Hydrogen Bond Acceptors), H-Donors (Hydrogen Bond Donors). These values are for Fmoc-Cys(Trt)-OH and are presented to illustrate the type of computational data available for protected cysteine derivatives.

Future Research Directions and Emerging Applications

Advancements in Orthogonal Protecting Group Strategies

The core value of Boc-Cys(Fm)-OH lies in its orthogonal protection scheme. The tert-butyloxycarbonyl (Boc) group is readily removed with mild acids like trifluoroacetic acid (TFA), while the 9-fluorenylmethyl (Fm) group is cleaved by bases such as piperidine (B6355638). peptide.com This differential stability is the cornerstone of strategies aimed at producing complex peptides with multiple disulfide bonds, which are critical for the structure and function of many therapeutic peptides and proteins. rsc.org

Future research is focused on integrating this compound into more complex orthogonal systems. The goal is to achieve regioselective formation of multiple disulfide bridges in a single synthetic sequence. This involves using a panel of cysteine derivatives with thiol protecting groups that can be removed under distinct conditions. For instance, the Fm group of this compound can be removed on-resin with piperidine to form a first disulfide bond. This can be combined with other cysteine protecting groups, such as Acetamidomethyl (Acm), which requires mercury (II) acetate (B1210297) for cleavage, or Trityl (Trt), which is removed under different acidic conditions than the N-terminal Boc group. peptide.comrsc.org The strategic incorporation of this compound alongside other orthogonally protected cysteine residues allows for a programmed, stepwise deprotection and oxidation sequence, enabling the synthesis of highly complex molecules with precisely defined disulfide connectivity.

Protecting GroupAbbreviationTypical Cleavage ConditionOrthogonal to Fm Group?
tert-ButyloxycarbonylBocMild Acid (e.g., TFA)Yes
9-FluorenylmethylFmBase (e.g., Piperidine)-
AcetamidomethylAcmMercury(II) AcetateYes
TritylTrtMild Acid + ScavengersNo (Conditions can overlap)
tert-ButyltBuStrong Acid (e.g., HF)Yes

Integration with Novel Peptide Synthesis Technologies (e.g., Microwave-Assisted SPPS)

The landscape of solid-phase peptide synthesis (SPPS) has been significantly transformed by the advent of microwave-assisted technologies. Microwave irradiation accelerates both the coupling of amino acids and the deprotection steps, leading to dramatic reductions in synthesis time and often an increase in the purity of the crude peptide. luxembourg-bio.comresearchgate.net

The integration of this compound into microwave-assisted Boc-SPPS protocols represents a significant area of development. This combination is particularly powerful for the synthesis of long or "difficult" sequences, especially those rich in cysteine residues which are prone to aggregation. nih.gov Microwave heating enhances reaction kinetics, improving coupling efficiency and reducing the likelihood of side reactions. luxembourg-bio.com Research has demonstrated that microwave-assisted Boc-SPPS can successfully produce complex cyclic, cysteine-rich peptides in high yield. nih.gov The stability of the Boc and Fm protecting groups under controlled microwave heating conditions is crucial for the success of these protocols. Future efforts will likely focus on optimizing microwave parameters specifically for sequences containing this compound to further enhance the speed and fidelity of synthesizing complex peptide architectures.

Exploration in Chemical Biology and Drug Discovery

The unique reactivity of the cysteine thiol group makes it a prime target for site-specific modification in chemical biology and drug discovery. rsc.org this compound is an enabling tool in this context, as it allows for the introduction of a cysteine residue whose side chain can be selectively unmasked at any desired point during the synthesis.

This capability is being explored in several cutting-edge applications:

Peptide Conjugation: The on-resin deprotection of the Fm group allows for the site-specific attachment of various molecules—such as fluorophores, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs—to the cysteine thiol before the peptide is cleaved from the resin. This is fundamental to creating precisely engineered diagnostic tools and therapeutics.

Antibody-Drug Conjugates (ADCs): The principles of selective deprotection are central to the development of ADCs, where a potent drug is linked to an antibody. While typically involving protein modification, the synthetic strategies perfected with building blocks like this compound inform the chemical methods used for site-specific drug attachment to engineered cysteine residues on the antibody. rsc.org

Probing Protein Structure and Function: Peptides synthesized with this compound can be used to create specific disulfide linkages with proteins or to introduce biochemical probes at defined locations. This helps researchers to investigate protein folding, enzyme mechanisms, and protein-protein interactions.

The continued exploration of these applications will rely on the robust and predictable chemistry afforded by this compound, solidifying its role as a critical component in the toolbox for modern peptide science and drug development.

Q & A

Q. What is the role of Boc-Cys(Fm)-OH in peptide synthesis, and how do its protecting groups influence experimental outcomes?

this compound is a cysteine derivative where the thiol group is protected by a 9-fluorenylmethyl (Fm) group, and the amine is protected by a tert-butoxycarbonyl (Boc) group. This dual protection prevents unwanted side reactions (e.g., oxidation or disulfide formation) during solid-phase peptide synthesis. The Boc group is stable under basic conditions but cleaved with trifluoroacetic acid (TFA), while the Fm group is base-labile, enabling orthogonal deprotection strategies .

Q. What are standard protocols for incorporating this compound into peptide chains?

  • Coupling: Use carbodiimide-based reagents (e.g., HBTU/HOBt) in DMF under inert atmosphere.
  • Deprotection: Remove the Boc group with 30–50% TFA in dichloromethane (DCM), followed by neutralization. The Fm group is retained until final deprotection using piperidine (20–30% in DMF) .
  • Quality Control: Monitor coupling efficiency via Kaiser test and confirm product integrity by HPLC and mass spectrometry .

Q. Which analytical techniques are essential for verifying the structure and purity of this compound in synthetic workflows?

  • NMR Spectroscopy: Detects partial Boc group loss under harsh conditions (e.g., microwave heating at 90°C for 90 minutes) .
  • HPLC-MS: Validates peptide sequence and purity post-synthesis .
  • X-ray Photoelectron Spectroscopy (XPS): Quantifies sulfur content in hybrid materials functionalized with cysteine derivatives .

Advanced Research Questions

Q. How can researchers mitigate Boc group instability during microwave-assisted peptide synthesis?

Evidence shows that this compound undergoes partial Boc cleavage under microwave conditions (90°C, 90 minutes). To minimize this:

  • Optimize heating duration (e.g., reduce to 60 minutes).
  • Use milder acidic conditions (e.g., dilute TFA) or alternative protecting groups (e.g., Trt for thiols) for heat-sensitive applications .

Q. What strategies are effective for synthesizing disulfide-rich peptides using this compound?

  • Orthogonal Protection: Retain the Fm group during Boc deprotection to prevent premature thiol reactivity.
  • Oxidative Folding: After final deprotection, use air oxidation or redox buffers (e.g., glutathione) to form disulfide bonds .
  • Troubleshooting: If yields are low, verify thiol accessibility via Ellman’s assay and adjust oxidation pH (optimal range: 7.5–8.5) .

Q. How should researchers resolve contradictions in reported coupling efficiencies of this compound?

Discrepancies may arise from:

  • Solvent Effects: Suboptimal DMF purity or moisture content reduces coupling efficiency. Use anhydrous solvents and molecular sieves.
  • Side Reactions: Thiol deprotection under basic conditions can lead to dimerization. Include scavengers (e.g., triisopropylsilane) during Boc removal .
  • Instrument Calibration: Validate automated synthesizer settings (e.g., coupling time, reagent excess) against manual protocols .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research question formulation for studies involving this compound?

  • Feasible: Assess reagent stability under planned conditions (e.g., microwave compatibility) .
  • Novel: Explore applications in emerging fields like peptide-drug conjugates or biomaterials (e.g., AuNP hybrid gels) .
  • Ethical: Ensure safe handling due to potential irritant properties (refer to SDS for hazard guidelines) .
  • Relevant: Align with therapeutic goals, such as targeting cysteine proteases in disease models .

Methodological Best Practices

Q. What are the reporting standards for documenting this compound usage in peer-reviewed studies?

  • Experimental Details: Specify protecting group removal conditions (e.g., TFA concentration, deprotection time) and analytical data (NMR, HPLC traces) .
  • Reproducibility: Include step-by-step protocols in supplementary materials, especially for non-routine steps (e.g., microwave-assisted synthesis) .

Q. How can researchers design experiments to study this compound’s interaction with enzymes like cysteine proteases?

  • Activity Assays: Use fluorogenic substrates (e.g., Z-FR-AMC) to measure protease inhibition post-incubation with this compound.
  • Kinetic Studies: Determine IC₅₀ values under varying pH and temperature conditions to elucidate mechanism of action .

Tables

Application Key Consideration Reference
Disulfide-rich peptide synthesisOrthogonal deprotection of Fm/Boc groups
Hybrid biomaterialsSulfur-gold interactions for AuNP assembly
Protease inhibition studiesStability of Boc group under assay conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.